

commercial suppliers of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
Cat. No.:	B1394531

[Get Quote](#)

An In-Depth Technical Guide to **4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid** for Advanced Research Applications

Introduction

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS No. 875446-29-0) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.^[1] Its unique substitution pattern—featuring a fluorine atom, an isopropyl group, and a methoxy group—provides steric and electronic properties that are invaluable for creating complex molecular architectures. As a key intermediate, it is frequently employed in the synthesis of pharmacologically active compounds and novel materials.^{[2][3]} This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering detailed information on its properties, commercial availability, and application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The specific arrangement of functional groups on the phenyl ring dictates the reactivity and physical characteristics of this reagent. Understanding these properties is essential for its proper handling, storage, and application in synthesis.

Property	Value	Source(s)
CAS Number	875446-29-0	[1] [2] [4]
Molecular Formula	C ₁₀ H ₁₄ BFO ₃	[5]
Molecular Weight	212.03 g/mol	[6]
Appearance	White to light yellow crystalline powder	[4]
Typical Purity	≥97%	[4] [5]
Storage Conditions	Recommended storage at 4°C under a nitrogen atmosphere. [2] Some suppliers suggest room temperature storage away from light. [5]	

Commercial Availability and Supplier Overview

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is readily available from a range of specialized chemical suppliers. The choice of supplier may depend on the required purity, scale, and documentation needs of the researcher. Below is a comparative overview of prominent commercial sources.

Supplier	Product Number / Catalog No.	Typical Purity	Notes
TCI Chemicals	F1024	>97.0%	Often supplied as a mixture containing varying amounts of the corresponding boronic anhydride. [4]
MedChemExpress	HY-77865	99.76% (example)	Marketed as a drug intermediate for synthesis. [2][7]
Arborpharmchem	ARB-1793	Inquire	Listed as a pharmaceutical intermediate. [1]
Watson International	wat2015091701	≥98%	Available in quantities from grams to kilograms. [5]
AOBChem	AOB18485	Inquire	Pricing available for gram-scale quantities. [8]
Dalton Research Molecules	DRM-2338	Inquire	Marketed as a high-quality building block. [9]
Afine Chemicals Limited	AC-11440	Inquire	China-based supplier for the global market. [10]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid** lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[\[11\]\[12\]](#)

The Causality of Reagent Roles in Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura reaction hinges on a synergistic catalytic cycle involving a palladium catalyst, a base, and the two coupling partners.

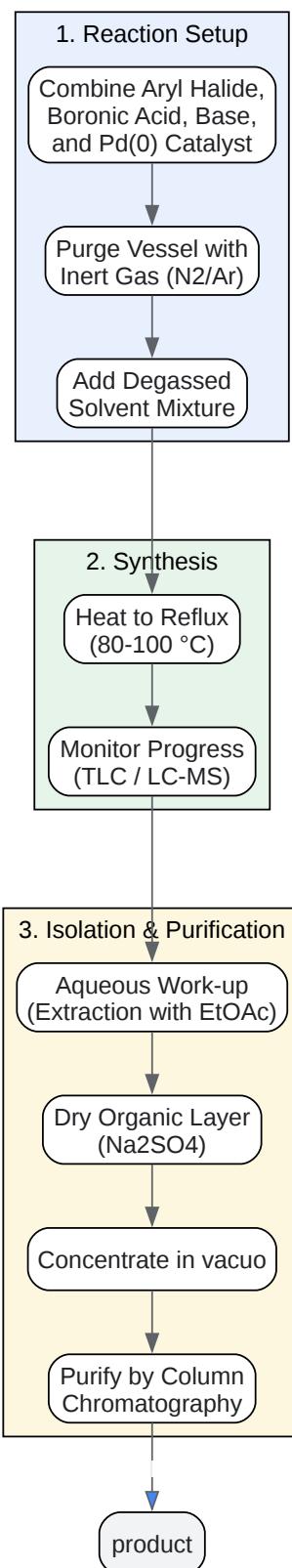
- The Boronic Acid: **4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid** serves as the source of the transmetalating aryl group. However, it is relatively inert on its own.
- The Base (e.g., K_3PO_4 , Na_2CO_3): The base is not merely a pH modifier; its fundamental role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ($-[B(OH)_3]^-$ or related structures).[13] This "ate" complex possesses a higher electron density on the boron-bound carbon, which is crucial for the subsequent transmetalation step.
- The Palladium Catalyst (e.g., $Pd(PPh_3)_4$): The palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (the electrophilic partner). This forms a Pd(II) complex.
- Transmetalation: The activated boronate species transfers its aryl group (the 4-fluoro-5-isopropyl-2-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming step in constructing the new C-C bond on the metal center.
- Reductive Elimination: The newly formed biaryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]

Representative Experimental Protocol

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. This protocol is a self-validating system designed for reproducibility.

Reaction: Coupling of **4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid** with a generic Aryl Bromide (Ar-Br).

Materials:


- **4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid** (1.05 eq.)

- Aryl Bromide (Ar-Br) (1.0 eq.)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq.)
- Potassium Carbonate (K_2CO_3) or Potassium Phosphate (K_3PO_4) (3.0 eq.)
- Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.) and **4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid** (1.05 eq.).
- Reagent Addition: Add the base (K_2CO_3 , 3.0 eq.) and the palladium catalyst ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq.).
- Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe. Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is essential for optimal catalyst performance.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a laboratory chemical, **4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid** must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) provides critical information for safe use.[\[7\]](#)

- Hazard Classification:
 - Harmful if swallowed (Acute toxicity, oral, Category 4)[\[7\]](#)
 - Causes skin irritation (Category 2)[\[7\]](#)
 - Causes serious eye irritation (Category 2A)[\[7\]](#)
 - May cause respiratory irritation (STOT SE, Category 3)[\[7\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[7\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[7\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[7\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[7\]](#)

Always handle this compound in a well-ventilated area or a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[\[15\]](#)

Conclusion

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is a versatile and valuable reagent for the synthesis of complex organic molecules. Its commercial availability from multiple suppliers facilitates its use in both academic research and industrial drug development. A thorough understanding of its properties, coupled with the proper execution of protocols like the Suzuki-Miyaura coupling, enables chemists to leverage its unique structure to build novel compounds

with significant potential. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arborpharmchem.com [arborpharmchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | SynGen Inc [syngeninc.com]
- 4. 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid | 875446-29-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid, CasNo.875446-29-0 Watson International Ltd United Kingdom [watson.lookchem.com]
- 6. targetmol.cn [targetmol.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aobchem.com [aobchem.com]
- 9. (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | CAS 875446-29-0 [daltonresearchmolecules.com]
- 10. China 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid 875446-29-0 [chinachemnet.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [commercial suppliers of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1394531#commercial-suppliers-of-4-fluoro-5-isopropyl-2-methoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com